molecular formula C15H11N3O2 B11529409 2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11529409
M. Wt: 265.27 g/mol
InChI Key: CWSUWMTVRHUOEW-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with malononitrile and a suitable phenol derivative under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene-3-carbonitrile: Lacks the hydroxyl and pyridinyl groups.

    7-hydroxy-4H-chromene-3-carbonitrile: Lacks the amino and pyridinyl groups.

    4-(pyridin-4-yl)-4H-chromene-3-carbonitrile: Lacks the amino and hydroxyl groups.

Uniqueness

2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and hydroxyl groups along with the pyridinyl moiety. This combination of functional groups can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-amino-7-hydroxy-4-pyridin-4-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C15H11N3O2/c16-8-12-14(9-3-5-18-6-4-9)11-2-1-10(19)7-13(11)20-15(12)17/h1-7,14,19H,17H2

InChI Key

CWSUWMTVRHUOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CC=NC=C3)C#N)N

Origin of Product

United States

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